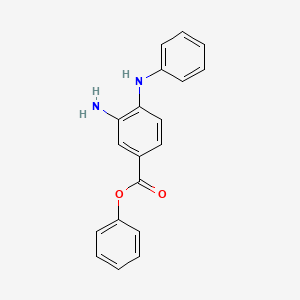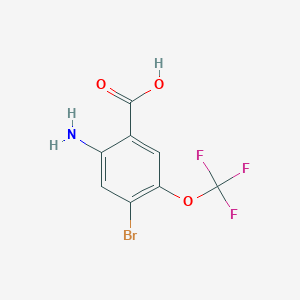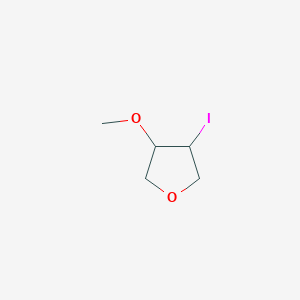![molecular formula C11H17NO B13085577 4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
4-[(2-Methylbutan-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylbutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutan-2-yl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-methylbutan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(2-Methylbutan-2-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Methylbutan-2-yl)oxy]methyl]aniline
- 4-chloro-N-(1-methylcyclohexyl)aniline
Comparison
Compared to similar compounds, 4-[(2-Methylbutan-2-yl)oxy]aniline exhibits unique chemical properties due to the presence of the 2-methylbutan-2-yloxy group. This structural feature enhances its reactivity and potential applications in various fields. Its distinct mechanism of action and interaction with molecular targets also set it apart from other related compounds.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h5-8H,4,12H2,1-3H3 |
InChI Key |
ZSXKYRWOQCZEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)


![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)





![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)


![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
